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Compound of Interest

Compound Name: (1r,2r,5s)-Neomenthyl amine

CAS No.: 51743-63-6

Cat. No.: B1599481

Get Quote

In the landscape of pharmaceutical sciences, the synthesis of enantiomerically pure

compounds is not merely an academic exercise but a critical necessity. The biological activity

of a drug is intrinsically linked to its three-dimensional structure, where often only one

enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or,

in some cases, detrimental. Chiral amines are foundational building blocks in a vast array of

active pharmaceutical ingredients (APIs).[1] Consequently, the development of robust methods

for asymmetric synthesis is paramount. Chiral auxiliaries—stereogenic molecules temporarily

incorporated into a synthetic route—represent a powerful and reliable strategy to control the

stereochemical outcome of a reaction.[2]

This guide provides an in-depth examination of (1R,2R,5S)-Neomenthyl amine, a chiral amine

derived from the abundant natural product menthol. Its rigid cyclohexane backbone and

defined stereocenters make it a compelling candidate for use as a chiral auxiliary and a

valuable synthon for complex molecular architectures. This document is intended for

researchers, chemists, and drug development professionals, offering a technical overview of its

physical properties, synthesis, and application, grounded in established chemical principles.
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Molecular Identity and Stereochemistry
(1R,2R,5S)-Neomenthyl amine is a primary amine featuring a substituted cyclohexane ring.

The stereochemical designators (1R, 2R, 5S) define the absolute configuration at the three

chiral centers, giving the molecule a distinct and rigid spatial arrangement. This conformational

rigidity is a key attribute for its function in stereoselective synthesis.

The relationship between the four main menthol isomers (Menthol, Isomenthol, Neomenthol,

and Neoisomenthol) and their corresponding amines is critical. Neomenthyl amine is the

stereoisomer where the amine group at C1 is cis to the isopropyl group at C2 and trans to the

methyl group at C5.

Below is a summary of the key identifiers for this compound.

Identifier Value Source

Systematic Name
(1R,2R,5S)-5-Methyl-2-(1-

methylethyl)cyclohexanamine
[3]

Common Name (1R,2R,5S)-Neomenthyl amine [3]

Molecular Formula C₁₀H₂₁N [3]

Molecular Weight 155.28 g/mol [3]

CAS Number 51743-63-6 (Isomer) [3]

InChIKey
RBMUAGDCCJDQLE-

IVZWLZJFSA-N
[3]

Physical and Chemical Properties
Direct, experimentally determined physical property data for the specific (1R,2R,5S) isomer of

Neomenthyl amine is not extensively documented in publicly available literature. However, we

can leverage computational estimations and compare them with the known properties of a

closely related structural analog, (+)-Neomenthol, to provide a scientifically grounded

perspective.

Computed Physicochemical Properties
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Computational models provide valuable estimations for molecular properties. The following

data is derived from computational analysis and should be considered as such.

Property Computed Value Note

XLogP3 2.8

Indicates good lipophilicity,

suggesting solubility in organic

solvents and potential for

membrane permeability.

Topological Polar Surface Area

(TPSA)
26.0 Å²

The TPSA is relatively low,

which is often correlated with

good cell permeability.

Hydrogen Bond Donor Count 1

The primary amine (-NH₂)

group can donate one

hydrogen bond.

Hydrogen Bond Acceptor

Count
1

The nitrogen atom can accept

one hydrogen bond.

Source: All computed data sourced from PubChem CID 12597889 for a neomenthylamine

isomer.[4]

Comparative Analysis with (+)-Neomenthol
To provide context for the expected physical state and properties, a comparison with the

corresponding alcohol, (+)-Neomenthol ((1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol),

is instructive.
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Property
(+)-Neomenthol
(Experimental)

(1R,2R,5S)-Neomenthyl
Amine (Anticipated)

Physical State Colorless liquid or solid
Colorless liquid with an amine-

like odor

Boiling Point ~212-214 °C at 760 mmHg
Expected to be slightly lower

than Neomenthol

Density ~0.901 g/mL at 20°C
Expected to be similar to

Neomenthol

Refractive Index ~1.461 at 20°C
Expected to be similar to

Neomenthol

Source for (+)-Neomenthol data: PubChem CID 439263.[5]

Causality Behind Property Differences: The primary determinant of the boiling point in these

molecules is hydrogen bonding. Alcohols (O-H) form stronger hydrogen bonds than primary

amines (N-H) due to the higher electronegativity of oxygen compared to nitrogen. This results

in a greater energy requirement to overcome intermolecular forces for the alcohol. Therefore, it

is scientifically reasonable to predict that (1R,2R,5S)-Neomenthyl amine will have a boiling

point slightly lower than that of Neomenthol. Other properties like density and refractive index

are primarily influenced by molecular weight and packing, and thus are expected to be broadly

similar.

Synthesis via Reductive Amination
The most direct and industrially scalable method for preparing primary amines from ketones is

reductive amination.[6] This one-pot reaction involves the condensation of a ketone with an

ammonia source to form an intermediate imine, which is then reduced in situ to the desired

amine.[7] The precursor for (1R,2R,5S)-Neomenthyl amine is the corresponding ketone,

Menthone.

Synthetic Workflow
The overall transformation is illustrated below. The stereochemistry of the final product is

dependent on the stereochemistry of the starting menthone and the reaction conditions, which
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influence the facial selectivity of the hydride attack on the imine intermediate.
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Starting Materials Reaction Vessel

Product

Menthone
(Ketone Precursor)

Imine Intermediate
(Formed in situ)

Condensation
(-H₂O)

Ammonia Source
(e.g., NH₄OAc, aq. NH₃)

(1R,2R,5S)-Neomenthyl amine

Reduction

Reducing Agent
(e.g., NaBH₃CN, H₂/Catalyst)
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Chiral Auxiliary Workflow

Prochiral Substrate
(e.g., R-COOH)

Substrate-Auxiliary Adduct

1. Couple

(1R,2R,5S)-Neomenthyl amine
(Chiral Auxiliary)

Single Diastereomer Product

2. Diastereoselective
Reaction (+ Reagent)

Cleavage Step

3. Cleave

Enantiopure Product Recovered Auxiliary
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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